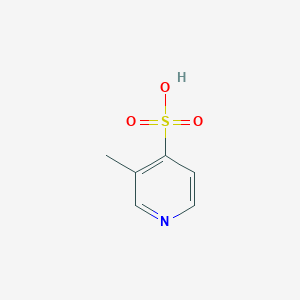

3-methylpyridine-4-sulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyridine-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-4-7-3-2-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZRQBQLRFXQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376568 | |

| Record name | 3-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14045-23-9 | |

| Record name | 3-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-methylpyridine-4-sulfonic acid synthesis methods

An In-Depth Technical Guide to the Synthesis of 3-Methylpyridine-4-Sulfonic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthesis methods for this compound (C₆H₇NO₃S, MW: 173.19 g/mol ), a valuable heterocyclic intermediate in the chemical and pharmaceutical industries.[1][2] We delve into the mechanistic underpinnings, procedural details, and comparative analysis of the primary synthetic routes, with a focus on direct sulfonation and a multi-step pathway involving an N-oxide intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of the practical synthesis and purification of this compound.

Introduction and Significance

This compound is a pyridine derivative characterized by a methyl group at the 3-position and a sulfonic acid group at the 4-position of the pyridine ring.[1] Its high water solubility and acidic properties make it a versatile building block.[1] The compound serves as a key intermediate in the production of pharmaceuticals and agrochemicals and shows potential as an acid catalyst in organic reactions such as esterification and Friedel-Crafts reactions.[1] Furthermore, the pyridine moiety can act as a ligand to form coordination complexes with metal ions, opening applications in materials science.[1]

Primary Synthesis Route: Direct Electrophilic Sulfonation of 3-Methylpyridine

The most direct approach to synthesizing this compound is the electrophilic aromatic substitution (EAS) reaction on 3-methylpyridine, also known as 3-picoline.

Mechanistic Considerations: Overcoming Ring Deactivation

The sulfonation of pyridine derivatives presents a significant chemical challenge. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles.[1] This deactivation is exacerbated in the strongly acidic conditions required for sulfonation, where the pyridine nitrogen is protonated, further withdrawing electron density from the ring.[1]

However, the synthesis of the 4-sulfonic acid isomer from 3-picoline is regiochemically favored. The methyl group at the C-3 position exerts a weak activating effect via induction (+I effect).[1] More importantly, it directs the incoming electrophile (SO₃) to the C-4 position. This regioselectivity is governed by the stability of the intermediate carbocation (σ-complex). Attack at the C-4 position allows the positive charge to be delocalized across the ring without placing it on the electronegative nitrogen atom, resulting in a more stable intermediate compared to attack at other positions.[1]

The active electrophile, sulfur trioxide (SO₃), is typically generated in situ from concentrated sulfuric acid or, more effectively, from oleum (fuming sulfuric acid).[1][3]

Caption: Mechanism of direct sulfonation of 3-methylpyridine.

Reaction Conditions and Methodologies

Method A: High-Temperature Sulfonation with Sulfuric Acid

Traditional methods involve extremely harsh conditions. The direct sulfonation of 3-picoline with concentrated sulfuric acid requires temperatures exceeding 320°C and reaction times of 20 hours or more.[1] These severe conditions are necessary to overcome the profound deactivation of the protonated pyridine ring.[1]

Method B: Oleum-Based Synthesis

A more effective and common approach utilizes oleum, a solution of sulfur trioxide in concentrated sulfuric acid.[1] The higher concentration of the active electrophile (SO₃) in oleum enhances reactivity, allowing for lower reaction temperatures and shorter times compared to using sulfuric acid alone.[1] The optimal concentration of SO₃ in oleum for pyridine sulfonation typically ranges from 0.5% to 33%.[1]

Experimental Protocol: Oleum-Based Synthesis

The following is a representative protocol for the synthesis of this compound using oleum.

Materials:

-

3-Methylpyridine (3-picoline)

-

Oleum (e.g., 20-30% free SO₃)

-

Ice

-

Water (deionized)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, carefully charge the oleum. Cool the vessel in an ice-salt bath.

-

Addition of Substrate: Slowly add 3-methylpyridine dropwise to the cooled, stirring oleum, ensuring the internal temperature is maintained below 10°C to control the initial exothermic reaction.

-

Heating: After the addition is complete, slowly and carefully heat the reaction mixture to the target temperature (e.g., 160-180°C). Maintain this temperature for several hours (e.g., 8-12 hours), monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring. This step must be performed with extreme caution in a well-ventilated fume hood due to the highly exothermic nature of quenching strong acids.

-

Isolation: The product, this compound, will precipitate or be present in the aqueous solution. Further isolation and purification are achieved through crystallization.

Alternative Route: Multi-Step Synthesis via N-Oxide Intermediate

An alternative strategy that avoids the harsh conditions of direct sulfonation involves the activation of the pyridine ring through the formation of an N-oxide. This multi-step approach is well-documented for the synthesis of other pyridine sulfonic acids, such as pyridine-3-sulfonic acid from 3-chloropyridine.[4][5]

Caption: Workflow for the N-oxide mediated synthesis route.

Rationale and Advantages

The N-oxide group is an activating group that enhances the electron density of the pyridine ring, particularly at the C-2 and C-4 positions, making it more susceptible to electrophilic attack. This activation allows sulfonation to proceed under significantly milder conditions than direct sulfonation of the parent pyridine.

Key Steps

-

Oxidation to N-Oxide: 3-Methylpyridine is oxidized to 3-methylpyridine-N-oxide. A common method involves reacting 3-methylpyridine with hydrogen peroxide in acetic acid.[6]

-

Sulfonation of the N-Oxide: The resulting 3-methylpyridine-N-oxide is then sulfonated. Due to the ring activation, this step can be performed under less forcing conditions than direct sulfonation.

-

Reduction of the N-Oxide: The final step is the reduction of the sulfonic acid N-oxide intermediate to the target compound. This is often achieved via catalytic hydrogenation, for instance, using Raney nickel as a catalyst.[4][5]

Purification and Characterization

Purification by Crystallization

The primary method for the purification of this compound is crystallization.[1] The compound is known for its high water solubility, which makes aqueous crystallization a highly effective technique.[1]

General Crystallization Protocol:

-

Dissolve the crude product in a minimum amount of hot deionized water.

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.

-

Allow the solution to cool slowly and controllably to induce the formation of well-defined crystals.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold water or a suitable organic solvent like ethanol.[4][7]

-

Dry the purified crystals under vacuum. The product is typically a white to off-white crystalline powder with a melting point reported to be above 300°C.[1]

Characterization

The structure and purity of the synthesized this compound can be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the proton and carbon framework and the substitution pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonic acid group and the pyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]

Comparative Summary of Synthesis Methods

| Parameter | Method 1: Direct Sulfonation | Method 2: N-Oxide Pathway |

| Starting Material | 3-Methylpyridine | 3-Methylpyridine |

| Number of Steps | 1 | 3 |

| Key Reagents | Oleum or Conc. H₂SO₄ | H₂O₂, Sulfonating Agent, Reducing Agent (e.g., Raney Ni) |

| Reaction Conditions | Harsh (High Temp: >160-320°C) | Milder overall conditions |

| Key Advantages | Atom economical, fewer steps | Avoids extremely harsh conditions, potentially higher selectivity |

| Key Challenges | Requires handling of highly corrosive reagents and high temperatures | Multi-step process, requires handling of intermediates |

Conclusion

The synthesis of this compound is most commonly achieved through the direct sulfonation of 3-picoline, a process that requires harsh conditions due to the deactivated nature of the pyridine ring. The use of oleum is a significant improvement over sulfuric acid alone. An alternative, multi-step N-oxide pathway offers a milder route, albeit with a lower overall process economy. The choice of method will depend on the desired scale, available equipment, and safety considerations. In all cases, purification is reliably achieved through aqueous crystallization, leveraging the compound's high water solubility and thermal stability.

References

- Smolecule. (2023, August 15). Buy this compound | 14045-23-9.

- PrepChem.com. Synthesis of pyridine-3-sulfonic acid.

- Google Patents. US5082944A - Production of pyridine-3-sulfonic acid.

- Google Patents.

- Synchem. This compound.

- Master Organic Chemistry. (2018, April 30).

- Organic Syntheses. 3-Methyl-4-nitropyridine-1-oxide.

- Google Patents.

Sources

- 1. Buy this compound | 14045-23-9 [smolecule.com]

- 2. synchem.de [synchem.de]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 5. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylpyridine-4-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 3-methylpyridine-4-sulfonic acid (CAS No: 14045-23-9), a versatile heterocyclic organic compound.[1][2][3] This document is intended to serve as a technical resource for scientists and professionals engaged in research and development, particularly in the fields of chemical synthesis, catalysis, and pharmaceutical sciences. The information presented herein is curated to provide not only fundamental data but also insights into the experimental methodologies and the scientific rationale that underpins them.

Introduction: A Molecule of Growing Interest

This compound, a derivative of pyridine, is characterized by a methyl group at the 3-position and a sulfonic acid group at the 4-position of the pyridine ring.[1][3] This unique substitution pattern imparts a combination of properties that make it a valuable intermediate and reagent in various chemical applications.[1][3] Its strong acidic nature, owing to the sulfonic acid moiety, coupled with the coordination capabilities of the pyridine nitrogen, makes it a subject of interest in catalysis and materials science.[1][3] This guide will delve into the core physicochemical characteristics of this compound, providing a robust foundation for its application in scientific research and industrial processes.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 14045-23-9 | [1][2] |

| Molecular Formula | C₆H₇NO₃S | [1][2] |

| Molecular Weight | 173.19 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | > 300 °C | [1] |

| Solubility | Known to be water-soluble | [1][3] |

| pKa (Sulfonic Acid) | Approx. 1.5 | [3] |

Synthesis and Purification

The primary route for the synthesis of this compound is the direct sulfonation of 3-methylpyridine (also known as 3-picoline).[1] This electrophilic aromatic substitution reaction typically employs strong sulfonating agents such as sulfuric acid or oleum.[1]

Synthetic Pathway: Sulfonation of 3-Picoline

The underlying principle of this synthesis is the introduction of a sulfonic acid group (-SO₃H) onto the pyridine ring. The electron-donating methyl group at the 3-position directs the incoming electrophile (SO₃) primarily to the 4-position.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Oleum-Based Synthesis

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general procedure can be adapted from established methods for the sulfonation of pyridine derivatives. The use of oleum (fuming sulfuric acid) is often preferred as it provides a higher concentration of the active electrophile, sulfur trioxide (SO₃), leading to more efficient sulfonation.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a calculated amount of oleum. The flask is cooled in an ice bath to control the initial exothermic reaction.

-

Addition of 3-Picoline: 3-Methylpyridine is added dropwise from the dropping funnel to the cooled oleum with vigorous stirring. The temperature of the reaction mixture should be carefully monitored and maintained at a low temperature during the addition.

-

Heating: After the addition is complete, the reaction mixture is gradually heated to the desired temperature and maintained for several hours to ensure complete sulfonation. The optimal temperature and reaction time are crucial parameters that need to be determined empirically.

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice to quench the reaction and precipitate the product.

-

Isolation and Purification: The crude product is isolated by filtration and washed with cold water. Further purification is typically achieved by recrystallization from water, taking advantage of the compound's high water solubility at elevated temperatures and lower solubility at room temperature.[1]

Acidity and pKa

The presence of both a sulfonic acid group and a pyridine nitrogen atom gives this compound distinct acidic and basic properties.

-

Sulfonic Acid Group: The sulfonic acid group is a strong acid, with an estimated pKa value of approximately 1.5.[3] This indicates that it will be almost completely deprotonated in aqueous solutions.

-

Pyridine Nitrogen: The pyridine nitrogen is basic and can be protonated. The pKa of the corresponding pyridinium ion will be significantly lower than that of pyridine itself due to the electron-withdrawing effect of the sulfonic acid group.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable compounds.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The equivalence points of the titration are determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa values can then be calculated from the pH at the half-equivalence points.

Caption: Workflow for the determination of pKa by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonic acid group and the electron-donating methyl group.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

-

O-H stretch from the sulfonic acid group, typically a broad band in the region of 3000 cm⁻¹.

-

S=O stretches (asymmetric and symmetric) from the sulfonyl group, expected to be strong bands in the 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.

-

C-H stretches of the methyl group and the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak at m/z 173, corresponding to its molecular weight.[1][2] The fragmentation pattern would be expected to involve the loss of SO₃ (80 Da) or the SO₃H group (81 Da).

Crystal Structure and Polymorphism

The solid-state structure of this compound is that of a crystalline solid.[1] However, detailed X-ray crystallographic data for this specific compound is not currently available in the crystallographic databases. It is plausible that this compound may exist in different polymorphic forms or as hydrates, given the presence of the hygroscopic sulfonic acid group.[1] The study of its crystal structure would provide valuable information on its molecular conformation, intermolecular interactions, and packing in the solid state.

Applications

This compound serves as a valuable building block and reagent in several areas:

-

Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][3]

-

Catalysis: Its acidic nature makes it a potential candidate as an acid catalyst in organic reactions.[1][3]

-

Analytical Chemistry: It can be employed as a reagent in various analytical methods.[1][3]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data, particularly quantitative solubility and specific spectroscopic and crystallographic information, remain to be fully elucidated in the public domain, this guide offers a solid foundation for researchers and professionals working with this compound. The methodologies described for synthesis, purification, and characterization provide a practical framework for its use in the laboratory and in developmental research. As interest in pyridine-based compounds continues to grow, a deeper understanding of the properties of this compound will undoubtedly facilitate new discoveries and applications.

References

-

PubChem. 4-Methylpyridine-3-sulfonic acid. National Center for Biotechnology Information. [Link]

-

BuyersGuideChem. This compound suppliers and producers. [Link]

-

PubChem. 3-Pyridinesulfonic acid. National Center for Biotechnology Information. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

Sources

An In-depth Technical Guide to 3-Methylpyridine-4-sulfonic Acid: Molecular Structure, Synthesis, and Characterization

Prepared by: A Senior Application Scientist

Introduction

3-Methylpyridine-4-sulfonic acid is a substituted pyridine derivative of significant interest in various chemical and pharmaceutical domains. As a molecule possessing both the aromaticity and basicity of a pyridine ring and the strong acidity of a sulfonic acid group, it presents a unique chemical profile.[1] This guide provides an in-depth exploration of its molecular structure, a detailed protocol for its synthesis, and a comprehensive overview of the analytical techniques used for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile compound.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₆H₇NO₃S, consists of a pyridine ring substituted with a methyl group at the 3-position and a sulfonic acid group at the 4-position.[1] The presence of the electron-donating methyl group and the strongly electron-withdrawing sulfonic acid group on the pyridine ring influences its electronic properties and reactivity.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₃S | [1] |

| Molecular Weight | 173.19 g/mol | [1] |

| CAS Number | 14045-23-9 | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | > 300 °C | [1] |

| pKa | ~1.5 | [1] |

| Solubility | High solubility in water | [1] |

The zwitterionic nature of this compound, arising from the acidic sulfonic acid group and the basic pyridine nitrogen, contributes to its high melting point and water solubility.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis

Disclaimer: This is a representative protocol based on general procedures for pyridine sulfonation. It should be adapted and optimized based on laboratory safety standards and experimental observations.

Materials:

-

3-Methylpyridine (3-picoline)

-

Oleum (20-30% free SO₃)

-

Crushed ice

-

Ethanol

-

Sodium hydroxide (for neutralization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add 100 mL of oleum.

-

Cool the flask in an ice bath and slowly add 25 g of 3-methylpyridine dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 20 °C during the addition.

-

After the addition is complete, slowly heat the reaction mixture to 220-240 °C and maintain this temperature for 12-15 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with stirring.

-

Neutralize the resulting acidic solution with a concentrated solution of sodium hydroxide to a pH of 3-4. This will cause the precipitation of the product.

-

Cool the mixture to below 5 °C to maximize the precipitation of this compound.

-

Collect the precipitated product by filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from water or aqueous ethanol. [1]

Characterization and Analytical Methods

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Due to the lack of readily available experimental spectra for this compound, the following are predicted chemical shifts based on the analysis of the starting material, 3-methylpyridine, and related pyridine sulfonic acids.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons at positions 2, 5, and 6 will exhibit characteristic splitting patterns (doublets or doublet of doublets) due to coupling with adjacent protons.

-

Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-3.0 ppm) corresponding to the three protons of the methyl group.

-

Sulfonic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-14 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: Five distinct signals in the aromatic region (typically δ 120-160 ppm) for the five carbons of the pyridine ring. The carbon bearing the sulfonic acid group (C4) and the carbon attached to the methyl group (C3) will have characteristic chemical shifts.

-

Methyl Carbon: A single signal in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonic acid group, the pyridine ring, and the methyl group.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3000 | O-H (in SO₃H) | Stretching (broad) |

| ~2900-3100 | C-H (aromatic) | Stretching |

| ~1600, ~1470 | C=C, C=N | Ring stretching |

| ~1350, ~1170 | S=O | Asymmetric & Symmetric stretching |

| ~1030 | S-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ at m/z 173 would be expected in the mass spectrum. Fragmentation may involve the loss of the sulfonic acid group (SO₃H) or other characteristic fragments.

Applications in Research and Development

This compound serves as a valuable building block and catalyst in organic synthesis.

-

Catalysis: The acidic nature of the sulfonic acid group makes it a potential catalyst for various organic reactions such as esterification and condensation reactions. [1]* Pharmaceutical and Agrochemical Synthesis: As a substituted pyridine, it can be used as an intermediate in the synthesis of more complex molecules with potential biological activity. [1]* Coordination Chemistry: The pyridine nitrogen can act as a ligand to form coordination complexes with various metal ions, which may have applications in materials science and catalysis. [1]

Conclusion

This compound is a compound with distinct structural features that give rise to its unique chemical properties. While its synthesis requires carefully controlled, harsh conditions, its utility as a synthetic intermediate and potential catalyst makes it a molecule of interest for researchers in both academic and industrial settings. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring its identity and purity for further applications.

References

Sources

A Guide to the Spectroscopic Characterization of 3-Methylpyridine-4-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-methylpyridine-4-sulfonic acid. As a crucial building block in pharmaceutical and agrochemical synthesis, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount.[1] While a complete set of publicly available experimental spectra for this specific compound is limited, this guide synthesizes data from structurally related analogs and first principles to present a comprehensive and predictive overview of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol , is a pyridine derivative characterized by a methyl group at the 3-position and a sulfonic acid group at the 4-position.[1][2] Its synthesis is typically achieved through the sulfonation of 3-picoline (3-methylpyridine).[1] The presence of both a basic pyridine ring and an acidic sulfonic acid group imparts unique chemical properties, making it a valuable intermediate in organic synthesis. Accurate spectroscopic characterization is the cornerstone of ensuring its identity and purity.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information. The following predictions are based on the analysis of related structures, including 3-methylpyridine and pyridine-4-sulfonic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: three for the aromatic protons on the pyridine ring and one for the methyl group protons. The sulfonic acid proton is often broad and may exchange with residual water in the solvent, making it difficult to observe.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.8 - 9.0 | Doublet (d) | ~5-6 | 1H |

| H-2 | ~8.6 - 8.8 | Singlet (s) | - | 1H |

| H-5 | ~7.8 - 8.0 | Doublet (d) | ~5-6 | 1H |

| -CH₃ | ~2.5 - 2.7 | Singlet (s) | - | 3H |

Causality Behind Predictions:

-

H-6 and H-2: These protons are adjacent to the electron-withdrawing nitrogen atom, causing them to be significantly deshielded and appear at a high chemical shift (downfield). The sulfonic acid group at C-4 will also exert an electron-withdrawing effect, further deshielding the ortho protons (H-5) and to a lesser extent, the meta protons (H-2 and H-6). H-2 is expected to be a singlet as it has no adjacent protons. H-6 will be a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the sulfonic acid group and will be deshielded, but less so than H-2 and H-6. It will appear as a doublet due to coupling with H-6.

-

-CH₃: The methyl group protons will appear as a singlet in the typical alkyl region, slightly downfield due to being attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is anticipated to display six signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~155 - 160 |

| C-2 | ~150 - 155 |

| C-6 | ~148 - 152 |

| C-3 | ~135 - 140 |

| C-5 | ~125 - 130 |

| -CH₃ | ~18 - 22 |

Causality Behind Predictions:

-

C-4: This carbon is directly attached to the highly electronegative sulfonic acid group, causing it to be the most deshielded carbon on the ring.

-

C-2 and C-6: These carbons are adjacent to the nitrogen atom and will be significantly deshielded.

-

C-3 and C-5: These carbons are further from the primary electron-withdrawing groups and will appear at relatively lower chemical shifts. C-3, being attached to the methyl group, will have its chemical shift influenced by both the methyl and sulfonic acid groups.

-

-CH₃: The methyl carbon will appear in the characteristic upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be complex but will show characteristic absorption bands for the sulfonic acid group, the aromatic ring, and the C-H bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (sulfonic acid) | 3000 - 2500 (broad) | Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 2980 - 2850 | Medium-Weak |

| C=N, C=C stretch (aromatic ring) | 1600 - 1450 | Medium-Strong |

| S=O stretch (asymmetric) | 1250 - 1160 | Strong |

| S=O stretch (symmetric) | 1080 - 1030 | Strong |

| S-O stretch | 700 - 600 | Strong |

Causality Behind Predictions:

-

O-H Stretch: The sulfonic acid O-H bond is highly polarized and involved in hydrogen bonding, resulting in a very broad and strong absorption band in the 3000-2500 cm⁻¹ region.

-

Aromatic and Aliphatic C-H Stretches: These will appear in their characteristic regions.

-

Aromatic Ring Stretches: The pyridine ring will exhibit several characteristic C=N and C=C stretching vibrations.

-

Sulfonic Acid Group Vibrations: The S=O and S-O stretching vibrations are very strong and characteristic, providing clear evidence for the presence of the sulfonic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (MW = 173.19), electron ionization (EI) or electrospray ionization (ESI) can be used.

Predicted Fragmentation Pattern (EI):

-

Molecular Ion (M⁺): A peak at m/z = 173 is expected, corresponding to the intact molecule with one electron removed.

-

Loss of SO₃: A major fragmentation pathway for aromatic sulfonic acids is the loss of a neutral sulfur trioxide molecule (SO₃, 80 Da). This would result in a prominent peak at m/z = 93, corresponding to the 3-methylpyridine radical cation.[3]

-

Loss of -OH: Loss of a hydroxyl radical (17 Da) from the molecular ion could lead to a peak at m/z = 156.

-

Loss of -SO₂OH: Loss of the sulfonic acid radical (81 Da) could result in a peak at m/z = 92.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Reference the chemical shifts to the residual solvent peak. Process the spectra with appropriate phasing, baseline correction, and integration.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize either Electron Ionization (EI) at 70 eV or a soft ionization technique like Electrospray Ionization (ESI).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Caption: General workflow for the synthesis and spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental principles, researchers, scientists, and drug development professionals can confidently identify and confirm the structure of this important synthetic intermediate. The provided protocols offer a starting point for obtaining high-quality experimental data to validate these predictions.

References

Sources

CAS number 14045-23-9 properties and suppliers

An In-depth Technical Guide to 3-Methylpyridine-4-sulfonic Acid (CAS 14045-23-9)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 14045-23-9), a versatile heterocyclic compound of significant interest to researchers in organic synthesis and drug development. Possessing both a strongly acidic sulfonic acid group and a basic pyridine nitrogen, this molecule exhibits unique amphoteric properties. Its primary applications lie in its role as a robust acid catalyst and as a key intermediate in the synthesis of complex pharmaceutical and agrochemical targets.[1] While the compound is commercially available, detailed public-domain literature on specific, validated laboratory protocols and comprehensive spectral characterization is limited. Therefore, this document synthesizes the available data and presents illustrative, principle-based methodologies for its synthesis and application to empower researchers in their work. The causality behind experimental choices is explained to provide a deeper understanding of the compound's reactivity and handling.

Physicochemical and Spectroscopic Profile

This compound is a stable, high-melting crystalline solid. Its high polarity, conferred by the sulfonic acid group, renders it highly soluble in aqueous media, a property that is instrumental in its purification.[1]

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 14045-23-9 | [2] |

| Molecular Formula | C₆H₇NO₃S | [1][2] |

| Molecular Weight | 173.19 g/mol | [1] |

| IUPAC Name | This compound | - |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | > 300 °C | [1] |

| Solubility | High solubility in water | [1] |

| Acidity (pKa) | Sulfonic Acid (SO₃H): ≈ -1.8 (Estimated, strongly acidic) | [1] |

| Basicity | Pyridine Nitrogen: pKa significantly reduced vs. pyridine | [1] |

Predicted Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: 3 signals in the aromatic region (approx. δ 7.5-9.0 ppm). Expect doublet, singlet (or narrow doublet), and doublet patterns corresponding to H-5, H-2, and H-6, respectively. - Methyl Protons: 1 singlet (3H) in the aliphatic region (approx. δ 2.5-3.0 ppm). - Acid Proton: 1 broad, exchangeable singlet (1H) for the SO₃H proton, often at high chemical shift (>10 ppm), which will exchange with D₂O. |

| ¹³C NMR | - Aromatic Carbons: 6 distinct signals in the aromatic region (approx. δ 120-160 ppm), including the carbon bearing the SO₃H group (C-4) and the carbon bearing the methyl group (C-3). - Methyl Carbon: 1 signal in the aliphatic region (approx. δ 15-25 ppm). |

| FT-IR (cm⁻¹) | - O-H Stretch: Broad absorption from ~3000 cm⁻¹ due to the sulfonic acid O-H. - C-H Stretch: Aromatic (~3100-3000 cm⁻¹) and aliphatic (~2950 cm⁻¹). - S=O Stretch: Two strong, characteristic absorptions for asymmetric and symmetric stretching, typically in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions. - C=N, C=C Stretch: Pyridine ring vibrations in the 1600-1450 cm⁻¹ region. |

Synthesis and Purification

The primary route to this compound is the direct electrophilic aromatic sulfonation of 3-methylpyridine (3-picoline). This reaction is challenging due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic attack.

Mechanistic Rationale: Directing Group Effects

The regiochemical outcome of the reaction—sulfonation at the 4-position—is a classic example of competing directing group effects.

-

Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing and deactivating. For electrophilic attack on the pyridinium ion (which exists in the strongly acidic medium), it acts as a meta-director.

-

Methyl Group (C-3): The methyl group is weakly electron-donating and activating. It acts as an ortho-, para--director.

The reaction requires harsh conditions (high temperatures and fuming sulfuric acid, or oleum) to proceed. Under these forcing conditions, the activating effect of the methyl group directs the incoming electrophile (SO₃) to its para position (C-4), overcoming the inherent deactivation of the ring. Substitution at C-4 is also sterically less hindered than at C-2 (ortho to the methyl group).

Caption: Synthesis workflow for this compound.

Illustrative Synthesis Protocol

Disclaimer: This protocol is an illustrative example based on established principles for pyridine sulfonation. It has not been directly copied from a peer-reviewed source for this specific molecule. Researchers must conduct their own risk assessment and optimization.

Objective: To synthesize this compound from 3-methylpyridine.

Materials:

-

3-methylpyridine (3-picoline)

-

Fuming sulfuric acid (20% SO₃, Oleum)

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.

-

Charge Reagents: Carefully charge the flask with 3-methylpyridine (e.g., 0.5 mol). Begin vigorous stirring and cool the flask in an ice-water bath.

-

Addition of Oleum: Slowly add fuming sulfuric acid (e.g., 1.5 mol, 3 equivalents) via the dropping funnel over 1-2 hours. Causality: This slow, cooled addition is critical to manage the highly exothermic reaction between the base (picoline) and the strong acid.

-

Heating: After the addition is complete, replace the ice bath with a heating mantle. Heat the reaction mixture to 220-240 °C for 24 hours. Causality: High thermal energy is required to overcome the activation energy for the sulfonation of the deactivated pyridine ring.

-

Cooling and Quenching: After 24 hours, turn off the heat and allow the mixture to cool to below 100 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with efficient stirring. Causality: This quench must be done slowly and with extreme caution, as the dilution of concentrated sulfuric acid is intensely exothermic.

-

Purification by Recrystallization: The product should crystallize from the acidic aqueous solution upon cooling.

-

Collect the crude solid by vacuum filtration.

-

To purify, dissolve the crude solid in a minimum amount of boiling deionized water.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Causality: This process leverages the high water solubility of the product at elevated temperatures and lower solubility at cold temperatures to separate it from impurities.

-

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.

Application as a Solid Acid Catalyst

The strong Brønsted acidity of the sulfonic acid group makes this compound an excellent candidate for a solid acid catalyst. Unlike liquid acids like H₂SO₄, it is non-volatile and can be easily separated from a reaction mixture by simple filtration, facilitating product purification and potential catalyst recycling.

Illustrative Protocol: Fischer Esterification

Disclaimer: This is a representative protocol illustrating how this compound would be used in a typical acid-catalyzed reaction.

Objective: To catalyze the formation of ethyl acetate from ethanol and acetic acid.

Materials:

-

Glacial acetic acid

-

Ethanol (absolute)

-

This compound (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add glacial acetic acid (e.g., 1.0 mol), ethanol (e.g., 1.2 mol), and this compound (e.g., 0.05 mol, 5 mol%). Causality: Ethanol is used in slight excess to shift the equilibrium towards the product side, according to Le Châtelier's principle.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be removed by vacuum filtration.

-

Workup:

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and then carefully with saturated sodium bicarbonate solution until effervescence ceases. Causality: The bicarbonate wash neutralizes any remaining acidic catalyst and the excess acetic acid starting material.

-

Wash again with brine (saturated NaCl solution).

-

Dry the organic layer (ethyl acetate) over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified product.

-

Caption: Catalytic cycle for Fischer esterification using a solid acid catalyst.

Safety, Handling, and Procurement

Hazard Profile

This compound is classified as an irritant. The toxicological properties have not been fully investigated.

-

Acute Effects: May be harmful by ingestion or inhalation. Causes irritation to the skin, eyes, and mucous membranes of the upper respiratory tract.[2]

-

Incompatibilities: Reacts with strong oxidizing agents, strong acids, and strong bases.[2]

-

Hazardous Decomposition: Emits toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx) under fire conditions.[2]

Handling and Storage

Standard laboratory precautions for handling chemical irritants should be employed.

-

Always use in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust.

-

Store in a cool, dry place in a tightly sealed container.

Selected Suppliers

This compound is available from several fine chemical suppliers. Researchers should request a Safety Data Sheet (SDS) from their chosen vendor.

-

Matrix Scientific (USA)[2]

-

Novasyn Organics (India)

-

Simagchem Corporation (China)

-

Fox Chemicals GmbH (Germany)

References

Sources

The Enduring Challenge of Pyridine Sulfonation: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonic acid functional group onto the pyridine ring, a cornerstone of many pharmaceuticals, represents a fascinating journey through the evolution of synthetic chemistry. From early, brute-force methods to modern, highly selective strategies, the story of pyridine sulfonic acid synthesis is one of persistent innovation in the face of the inherent electronic recalcitrance of the pyridine nucleus. This in-depth technical guide provides a comprehensive exploration of the discovery and historical synthesis of pyridine sulfonic acids, offering field-proven insights and detailed methodologies for the discerning scientist.

The Unwilling Ring: Early Forays into Pyridine Sulfonation

The pyridine ring, with its electron-deficient nature due to the electronegative nitrogen atom, presents a significant challenge to classical electrophilic aromatic substitution. Under the strongly acidic conditions typically required for sulfonation, the pyridine nitrogen is readily protonated, further deactivating the ring and making it even less susceptible to electrophilic attack.

Fischer's Forcible Entry: A Landmark in Heterocyclic Chemistry (1882)

The first successful, albeit demanding, sulfonation of pyridine was reported by O. Fischer in 1882.[1][2][3][4][5][6][7] This pioneering work required heating pyridine with concentrated sulfuric acid in a sealed tube at temperatures ranging from 300-350°C for an extended period of 24 hours.[1] This forceful approach yielded pyridine-3-sulfonic acid with a modest 50% yield. The extreme conditions not only posed significant practical challenges in terms of equipment and safety but also limited the substrate scope to simple, unfunctionalized pyridines.

The preferential formation of the 3-isomer is a direct consequence of the electronic nature of the pyridinium cation, the predominant species under these harsh acidic conditions. Electrophilic attack at the 3-position (meta-position) results in a carbocation intermediate where the positive charge is delocalized without being placed on the already positively charged nitrogen atom, a more stable arrangement compared to the intermediates formed from attack at the 2- or 4-positions.[8][9][10][11]

The Mercurial Boost: A Catalyst-Driven Breakthrough (1943)

A significant advancement in the sulfonation of pyridine came in 1943 when S. M. McElvain and his colleagues discovered that the addition of a catalytic amount of mercuric sulfate (HgSO₄) dramatically improved the reaction efficiency.[1][12][13][14] This innovation allowed the reaction temperature to be lowered to a more manageable 230°C, while also increasing the yield of pyridine-3-sulfonic acid.[1]

While the exact mechanism of the mercury-catalyzed sulfonation is not fully elucidated, it is believed that the mercury salt may coordinate to the pyridine nitrogen.[1][15][16] This coordination could potentially alter the electron distribution in the ring, making it more susceptible to electrophilic attack by sulfur trioxide. Another hypothesis suggests the formation of an organomercury intermediate that then undergoes sulfodesulfurization. For decades, this mercury-catalyzed method became the standard for synthesizing pyridine-3-sulfonic acid, despite the inherent toxicity and environmental concerns associated with mercury.

A Paradigm Shift: Modern Strategies for Pyridine Sulfonic Acid Synthesis

The increasing demand for functionalized pyridines in drug discovery, coupled with growing environmental and safety concerns, spurred the development of milder and more versatile synthetic routes. A significant departure from the harsh, direct sulfonation methods involves a multi-step approach starting from readily available chloropyridines.

The N-Oxide Strategy: A Milder Path to Pyridine-3-Sulfonic Acid

A widely adopted industrial method for the production of heavy metal-free pyridine-3-sulfonic acid involves a three-step sequence starting from 3-chloropyridine.[17][18] This method cleverly utilizes the electronic properties of pyridine-N-oxides to facilitate the introduction of the sulfonic acid group under significantly milder conditions than the classical methods.

The overall transformation can be summarized as follows:

Step 1: Oxidation to 3-Chloropyridine-N-Oxide

The first step involves the oxidation of 3-chloropyridine to its corresponding N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in acetic acid. The formation of the N-oxide is crucial as it activates the pyridine ring, making the chlorine atom at the 3-position more susceptible to nucleophilic substitution.

Step 2: Nucleophilic Substitution with a Sulfite

The 3-chloropyridine-N-oxide is then reacted with a sulfonating agent, such as sodium bisulfite, in an aqueous medium. In this step, the sulfite ion acts as a nucleophile, displacing the chloride ion to form pyridine-3-sulfonic acid-N-oxide. This reaction proceeds under significantly milder conditions (around 145°C) compared to the classical sulfonation methods.[18][19]

Step 3: Reduction of the N-Oxide

The final step is the reduction of the N-oxide to afford the desired pyridine-3-sulfonic acid. This is commonly achieved through catalytic hydrogenation using a catalyst such as Raney nickel.[17][18] This reduction is selective for the N-O bond, leaving the sulfonic acid group intact.

This multi-step synthesis offers several advantages over the direct sulfonation methods, including higher yields (typically 75-80%), milder reaction conditions, and the avoidance of toxic heavy metal catalysts, making it a more environmentally friendly and industrially scalable process.[17]

Quantitative Data Summary

The evolution of synthetic methodologies for pyridine-3-sulfonic acid is clearly reflected in the improvement of reaction conditions and yields over time.

| Method | Year | Reagents | Temperature (°C) | Time (h) | Yield (%) | Catalyst |

| Fischer | 1882 | Pyridine, conc. H₂SO₄ | 300-350 | 24 | ~50 | None |

| McElvain et al. | 1943 | Pyridine, H₂SO₄ | 230 | Not specified | ~70 | HgSO₄ |

| N-Oxide Route | Modern | 3-Chloropyridine, H₂O₂, NaHSO₃, Raney Ni/H₂ | 80-145 | 20-24 | 75-80 | Raney Ni |

Experimental Protocols

4.1. Classical Sulfonation of Pyridine with Mercury Catalyst (Adapted from historical accounts)

Warning: This reaction involves highly corrosive and toxic materials. It should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Materials: Pyridine, Fuming sulfuric acid (oleum), Mercury(II) sulfate (HgSO₄)

-

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, cautiously add fuming sulfuric acid (oleum).

-

Slowly and with cooling, add pyridine to the oleum.

-

Add a catalytic amount of mercury(II) sulfate to the mixture.

-

Heat the reaction mixture to approximately 230°C with vigorous stirring for several hours.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., calcium carbonate) to precipitate the sulfate salts.

-

Filter the mixture and treat the filtrate with a soluble barium salt to precipitate barium pyridinesulfonate.

-

The free pyridine-3-sulfonic acid can be liberated from its barium salt by treatment with sulfuric acid.

-

4.2. Modern Synthesis of Pyridine-3-sulfonic Acid via the N-Oxide Route

This protocol is adapted from patented industrial processes.[17][18][19]

Step 1: Synthesis of 3-Chloropyridine-N-Oxide

-

Materials: 3-Chloropyridine, Acetic acid, Hydrogen peroxide (30%)

-

Procedure:

-

Dissolve 3-chloropyridine in glacial acetic acid.

-

Heat the solution to 70-80°C.

-

Slowly add hydrogen peroxide (30%) dropwise while maintaining the temperature.

-

After the addition is complete, continue stirring at 70-80°C for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and carefully remove the excess acetic acid and water under reduced pressure.

-

The crude 3-chloropyridine-N-oxide is then used in the next step.

-

Step 2: Synthesis of Pyridine-3-sulfonic acid-N-oxide

-

Materials: 3-Chloropyridine-N-oxide, Sodium bisulfite, Water

-

Procedure:

-

Prepare a solution of sodium bisulfite in water.

-

Add the crude 3-chloropyridine-N-oxide to the sulfite solution.

-

Heat the mixture in a sealed reactor to approximately 145°C for about 17 hours.

-

Cool the reaction mixture. The resulting solution containing pyridine-3-sulfonic acid-N-oxide can be used directly in the next step.

-

Step 3: Synthesis of Pyridine-3-sulfonic acid

-

Materials: Pyridine-3-sulfonic acid-N-oxide solution, Raney nickel, Hydrogen gas

-

Procedure:

-

To the aqueous solution of pyridine-3-sulfonic acid-N-oxide, add a catalytic amount of Raney nickel slurry.

-

Transfer the mixture to a hydrogenation reactor.

-

Pressurize the reactor with hydrogen gas (e.g., 5-10 atm).

-

Heat the mixture to 80-100°C with vigorous stirring until the hydrogen uptake ceases.

-

Cool the reactor, vent the excess hydrogen, and filter the catalyst.

-

The resulting aqueous solution of pyridine-3-sulfonic acid can be concentrated and the product isolated by crystallization.

-

Applications in Drug Development: The Case of Vonoprazan

The importance of pyridine sulfonic acids in modern drug development is exemplified by the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders.[8][20][21][22][23][24][25][26][27][28][29][30][31][32] In the synthesis of Vonoprazan, pyridine-3-sulfonyl chloride, a derivative of pyridine-3-sulfonic acid, is a key building block.[22][26][27][33][34][35][36]

The pyridine-3-sulfonyl moiety is introduced via a coupling reaction between pyridine-3-sulfonyl chloride and a functionalized pyrrole intermediate.[22][23] This sulfonamide linkage is a critical pharmacophore in Vonoprazan, contributing to its mechanism of action. The availability of efficient and scalable syntheses of pyridine-3-sulfonic acid and its derivatives is therefore crucial for the production of this and other important pharmaceuticals. Recent research has also highlighted the prevalence of the pyridine scaffold in a significant number of FDA-approved drugs, underscoring the continued importance of developing novel synthetic methodologies for this versatile heterocycle.[34][37][38][39][40][41][42]

Conclusion

The historical journey of pyridine sulfonic acid synthesis mirrors the broader evolution of organic chemistry, from a reliance on harsh, often hazardous, reaction conditions to the development of elegant, multi-step strategies that offer greater control, efficiency, and safety. The early work of Fischer and McElvain laid the crucial groundwork, demonstrating the feasibility of sulfonating the reluctant pyridine ring. Modern approaches, such as the N-oxide strategy, have not only overcome the limitations of these classical methods but have also enabled the large-scale, industrial production of these valuable intermediates. As the demand for complex, functionalized pyridine derivatives in drug discovery continues to grow, the development of even more sophisticated and selective C-H functionalization methods will undoubtedly remain an active and important area of research.[17][18][37][38][39][40]

References

- 1. benchchem.com [benchchem.com]

- 2. catalog.hathitrust.org [catalog.hathitrust.org]

- 3. historyofscience.com [historyofscience.com]

- 4. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 5. catalog.hathitrust.org [catalog.hathitrust.org]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

- 12. 376. Pyridine-4-sulphonic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. Top 648 Journal of the American Chemical Society papers published in 1943 [scispace.com]

- 14. 4-Pyridinesulphonic acid | 5402-20-0 [chemicalbook.com]

- 15. toc.library.ethz.ch [toc.library.ethz.ch]

- 16. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 17. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. [A new synthesis of pyridine-3-and pyridine-4-sulfonic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

- 22. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 23. CN107915720B - Novel preparation method of Vonoprazan - Google Patents [patents.google.com]

- 24. jchemrev.com [jchemrev.com]

- 25. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]

- 26. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 27. CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof - Google Patents [patents.google.com]

- 28. benchchem.com [benchchem.com]

- 29. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Potassium competitive acid blockers go toe-to-toe with PPI in gastric acid diseases | Multidisciplinary | MIMS Thailand [prdmspapp.mimsdev.com]

- 31. mdpi.com [mdpi.com]

- 32. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 33. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 34. researchgate.net [researchgate.net]

- 35. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 36. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 37. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]

- 40. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 42. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

An In-depth Technical Guide to the Theoretical Electronic Structure of 3-Methylpyridine-4-Sulfonic Acid

Abstract

This whitepaper provides a comprehensive theoretical investigation into the electronic structure of 3-methylpyridine-4-sulfonic acid (C₆H₇NO₃S), a versatile heterocyclic compound with significant applications in chemical synthesis, catalysis, and coordination chemistry.[1] Utilizing Density Functional Theory (DFT), we explore the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution. The insights derived from these computational analyses are crucial for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's reactivity, stability, and potential for nucleophilic and electrophilic interactions, thereby guiding its application in novel synthetic and pharmaceutical endeavors.

Introduction: The Significance of this compound

This compound is an organic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a sulfonic acid group at the 4-position.[1] This specific substitution pattern imparts a unique combination of properties, including water solubility and acidic characteristics, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] The pyridine nitrogen provides a site for coordination with metal ions, opening avenues in catalysis and materials science, while the sulfonic acid group is an excellent leaving group in nucleophilic substitution reactions.[1]

Understanding the electronic structure of this molecule is paramount. The distribution of electrons governs its chemical behavior, including its reactivity, stability, and intermolecular interactions. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful, non-experimental means to elucidate these fundamental properties. By mapping electron density, orbital energies, and electrostatic potential, we can predict how the molecule will behave in various chemical environments, a critical advantage in rational drug design and catalyst development.

This guide will detail the theoretical framework and computational protocols for analyzing this compound, interpret the resulting electronic properties, and provide a foundational understanding for its practical application.

Theoretical Framework and Computational Methodology

The study of molecular electronic structure is effectively accomplished through computational quantum chemistry. For a molecule of this size, Density Functional Theory (DFT) provides an optimal balance of accuracy and computational efficiency.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely-used and well-validated method for studying the electronic properties of organic molecules.[2][3] To ensure a precise description of the electronic wavefunctions, especially for a molecule containing sulfur and oxygen, a robust basis set such as 6-311++G(d,p) is employed.

Rationale for Method Selection

-

DFT (B3LYP): This functional has demonstrated high accuracy in calculating the energetics of various chemical reactions and electronic properties for a wide range of molecules.[2] It effectively incorporates electron correlation, which is crucial for obtaining reliable results.

-

6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the electron distribution. The addition of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, like the oxygen and nitrogen atoms in our molecule. The polarization functions (d,p) allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.

Computational Protocol: A Self-Validating Workflow

The following step-by-step protocol ensures a rigorous and validated theoretical analysis. Each step builds upon the previous, culminating in a comprehensive electronic structure profile.

-

Structure Input & Initial Optimization: The 3D structure of this compound is first constructed using molecular modeling software. An initial geometry optimization is performed using a lower-level theory to obtain a reasonable starting structure.

-

High-Level Geometry Optimization: The structure is then fully optimized at the B3LYP/6-311++G(d,p) level of theory in the gas phase. This process finds the lowest energy conformation of the molecule, corresponding to its most stable geometric structure.

-

Frequency Calculation: To verify that the optimized structure is a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the structure is a stable equilibrium geometry.

-

Electronic Property Calculation: Using the validated optimized geometry, single-point energy calculations are performed to derive the key electronic properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the highest occupied and lowest unoccupied molecular orbitals.

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface.

-

Mulliken Population Analysis: Calculation of partial atomic charges.

-

Caption: A flowchart of the computational protocol.

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Structure

The geometry of this compound was optimized to its ground state. The resulting structure reveals the spatial arrangement of the atoms, which is fundamental to its chemical properties. The pyridine ring maintains its aromatic planarity, while the sulfonic acid group exhibits a tetrahedral geometry around the sulfur atom.

Caption: Optimized structure of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity.[4] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[5]

The HOMO is primarily localized on the electron-rich pyridine ring and the oxygen atoms of the sulfonate group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring, suggesting this is the region most susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

| HOMO Energy | -7.215 |

| LUMO Energy | -1.589 |

| HOMO-LUMO Gap (ΔE) | 5.626 |

Table 1: Calculated Frontier Orbital Energies

The calculated HOMO-LUMO energy gap of 5.626 eV suggests that this compound is a moderately stable molecule. This stability is crucial for its role as a chemical intermediate, allowing it to be isolated and stored while still being reactive enough for subsequent synthetic steps.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential.[6] This is an invaluable tool for predicting how a molecule will interact with other charged species.[7] In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.[6]

For this compound, the MEP analysis reveals:

-

Most Negative Regions: The areas around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the pyridine ring show the most significant negative potential. These are the primary sites for interactions with electrophiles and for forming hydrogen bonds.

-

Most Positive Regions: The hydrogen atom of the hydroxyl group (-SO₃H) and the hydrogen atoms on the pyridine ring exhibit the highest positive potential, making them the most likely sites for nucleophilic attack.

This charge distribution profile is consistent with the molecule's known chemical behavior, such as its acidity (due to the positive potential on the sulfonic hydrogen) and its ability to act as a ligand (due to the negative potential on the nitrogen atom).[1]

Mulliken Population Analysis

Mulliken charge analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule, offering further insight into the charge distribution.[4]

| Atom | Mulliken Charge (a.u.) |

| N (Pyridine) | -0.582 |

| S (Sulfonyl) | +1.354 |

| O (Sulfonyl, double-bonded) | -0.715 |

| O (Sulfonyl, hydroxyl) | -0.751 |

| H (Hydroxyl) | +0.428 |

Table 2: Selected Mulliken Atomic Charges

The analysis shows a significant negative charge on the nitrogen and oxygen atoms, confirming their role as nucleophilic centers. The sulfur atom carries a large positive charge, making it highly electrophilic and susceptible to attack by nucleophiles, which is consistent with the sulfonic acid group's ability to act as a good leaving group.[1] The hydrogen of the hydroxyl group is highly positive, which explains the acidic nature of the compound.

Conclusion and Future Outlook

This theoretical investigation, grounded in Density Functional Theory, has provided a detailed portrait of the electronic structure of this compound. The key findings are:

-

The molecule possesses moderate stability, as indicated by its HOMO-LUMO energy gap, making it a suitable chemical intermediate.

-

The primary sites for electrophilic attack are the oxygen atoms of the sulfonate group and the pyridine nitrogen, as shown by both MEP and HOMO localization.

-

The hydrogen of the sulfonic acid group is the most electrophilic site, confirming the molecule's acidic character. The sulfur atom is also highly electrophilic.

These computational insights provide a robust, predictive framework for understanding the reactivity and interaction profile of this compound. This knowledge is invaluable for professionals in drug development and materials science, enabling the rational design of new synthetic routes, novel catalysts, and coordination complexes.

Future theoretical work could extend this analysis to study the molecule's behavior in different solvent environments, its interaction with specific metal ions to model catalytic cycles, or its docking potential with biological targets to explore its pharmaceutical applications.

References

-

ResearchGate. (2018). HOMO – LUMO energy levels and the interfacial plots of the molecular.... [Link]

-

ResearchGate. (2023). Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j). [Link]

-

ResearchGate. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. [Link]

-

ResearchGate. Structure, DFT calculations, spectroscopic characterization, and solvent-dependent HOMO-LUMO studies of 3-(hydroxymethyl) pyridinium 4-hydroxybenzenesulfonate. [Link]

-

NIScPR. (2020). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. [Link]

-

MDPI. (2022). A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids. [Link]

-

International Research Journal of Education and Technology. (2023). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. [Link]

-

PubMed Central (PMC). (2022). A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents. [Link]

-

ResearchGate. (2021). DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. [Link]

Sources

- 1. Buy this compound | 14045-23-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]